6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with significant interest in medicinal chemistry. This compound is classified as a thieno[2,3-c]pyridine derivative, which is a structural motif known for its biological activity. The compound's unique structure contributes to its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases.
Source: The compound can be synthesized through various chemical reactions involving thieno derivatives and amides, leading to its characterization and analysis in research settings.
Classification: It falls under the category of heterocyclic compounds due to the presence of sulfur and nitrogen in its ring structure. Its specific molecular formula is with a molecular weight of approximately 412.0 g/mol.
The synthesis of 6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions.
Technical details regarding reaction pathways and specific conditions can vary based on the desired yield and purity of the final product.
The molecular structure of 6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be described as follows:
CCN1CCc2c(sc(NC(=O)CSc3ccccc3)c2C(N)=O)C1.Cl, indicating the arrangement of atoms and bonding.The chemical reactivity of 6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride includes:
Technical details on these reactions often involve specific catalysts or conditions that optimize yield and selectivity.
The mechanism of action for 6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride primarily involves:
Data regarding its precise mechanism may be derived from in vitro studies and further pharmacological research.
The physical and chemical properties of 6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride include:
Relevant data from studies highlight that proper handling is essential due to potential irritant properties.
The primary applications of 6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride include:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: